molecular formula C16H18N2O2 B8095850 Benzyl (R)-(2-amino-2-phenylethyl)carbamate

Benzyl (R)-(2-amino-2-phenylethyl)carbamate

Cat. No.: B8095850
M. Wt: 270.33 g/mol
InChI Key: PRGWXRXVMOOPKN-HNNXBMFYSA-N
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Description

Benzyl ®-(2-amino-2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further linked to an ®-2-amino-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of benzyl ®-(2-amino-2-phenylethyl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

    Solvents: Dichloromethane, ethanol, water.

Scientific Research Applications

Chemistry

    Protecting Group: Benzyl ®-(2-amino-2-phenylethyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be selectively removed under mild conditions, making it valuable in multi-step organic syntheses.

Biology

    Enzyme Inhibition: This compound has been studied for its potential to inhibit certain enzymes, which could be useful in biochemical research and drug development.

Medicine

    Drug Development: Due to its structural similarity to certain bioactive molecules, benzyl ®-(2-amino-2-phenylethyl)carbamate is investigated as a lead compound in the development of new pharmaceuticals.

Industry

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of benzyl ®-(2-amino-2-phenylethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The benzyl and phenylethyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Carbamate: Lacks the ®-2-amino-2-phenylethyl group, making it less specific in certain applications.

    ®-2-Amino-2-phenylethanol: Does not contain the carbamate group, limiting its use as a protecting group.

    N-Benzylcarbamoyl Derivatives: These compounds have variations in the substituents on the benzyl or carbamate groups, affecting their reactivity and applications.

Uniqueness

Benzyl ®-(2-amino-2-phenylethyl)carbamate is unique due to its combination of a benzyl carbamate moiety with an ®-2-amino-2-phenylethyl group. This structure provides a balance of reactivity and stability, making it versatile for various synthetic and research applications.

Properties

IUPAC Name

benzyl N-[(2R)-2-amino-2-phenylethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-15(14-9-5-2-6-10-14)11-18-16(19)20-12-13-7-3-1-4-8-13/h1-10,15H,11-12,17H2,(H,18,19)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWXRXVMOOPKN-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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